molecular formula C7H12N4O B1451053 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide CAS No. 1177272-66-0

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Cat. No. B1451053
CAS RN: 1177272-66-0
M. Wt: 168.2 g/mol
InChI Key: XVABQBAMZSUCNI-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide is a chemical compound . It is related to 1-ethyl-3-methylpyrazole-4-carbaldehyde, which has a molecular formula of C7H10N2O .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, ethyl 1-methyl-3- (trifluoromethyl)-1 H -pyrazole-4-carboxylate can be prepared via substitution reaction of 2 with iodomethane .


Molecular Structure Analysis

The molecular structure of 1-ethyl-3-methylpyrazole-4-carbaldehyde, a related compound, has a molecular formula of C7H10N2O and an average mass of 138.167 Da .


Chemical Reactions Analysis

Pyrazole compounds are involved in several reactions. For example, they are used as reagents for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-3-methylpyrazole-4-carbaldehyde, a related compound, include an average mass of 138.167 Da and a monoisotopic mass of 138.079315 Da .

Mechanism of Action

While the specific mechanism of action for 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide is not mentioned in the search results, pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals .

Safety and Hazards

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde can cause skin irritation and serious eye irritation . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-4-6(5(2)10-11)7(12)9-8/h4H,3,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVABQBAMZSUCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673681
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1177272-66-0
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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